molecular formula C11H8F3NO B1469220 1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde CAS No. 1339654-87-3

1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde

Cat. No.: B1469220
CAS No.: 1339654-87-3
M. Wt: 227.18 g/mol
InChI Key: ADJAYEDQUHOBCZ-UHFFFAOYSA-N
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Description

The compound “1-(2,2,2-trifluoroethyl)-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound . The 2,2,2-trifluoroethyl group is a common moiety in medicinal chemistry and materials science due to its unique properties .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 2-trifluoroethyl-substituted benzofurans, has been synthesized under copper-catalyzed conditions .

Scientific Research Applications

Synthetic Methodologies and Catalysis

1-(2,2,2-Trifluoroethyl)-1H-indole-3-carbaldehyde serves as a crucial intermediate in various synthetic methodologies, particularly in the formation of indole derivatives through catalyzed cycloisomerizations. For instance, gold-catalyzed cycloisomerizations of specific propynols to 1H-indole-2-carbaldehydes demonstrate the compound's utility in synthesizing structurally complex indoles efficiently (Kothandaraman et al., 2011). These methods are noted for their operational simplicity and high yield across a variety of substrates, highlighting the versatility and efficiency of utilizing this compound in synthetic organic chemistry.

Nanocatalysis and Green Chemistry Approaches

The compound's role extends to green chemistry, where it is used in the synthesis of knoevenagel condensed products via nanocatalysed routes. This approach emphasizes the environmental benefits, such as reduced reaction times and avoidance of solvent use, demonstrating the compound's contribution to sustainable chemical practices (Madan, 2020).

Analytical and Spectroscopic Studies

Analytical and spectroscopic studies of this compound have provided insights into its chemical behavior and potential applications. Spectroscopic analysis, including NMR and FT-IR, alongside computational methods, has been employed to understand its structural properties and reactivity. This research contributes to the broader knowledge of indole derivatives in various scientific fields, from material science to pharmaceutical development (Fatima et al., 2022).

Novel Heterocyclic Compound Synthesis

The versatility of this compound is further illustrated by its application in synthesizing new heterocyclic compounds. Research has shown its efficacy in reactions leading to the formation of novel triazolo(thiadiazepino)indoles, indicating its potential for creating bioactive molecules with possible pharmaceutical applications (Vikrishchuk et al., 2019).

Biological Studies and Potential Therapeutic Applications

Explorations into the biological activities of derivatives of this compound have identified its potential as a scaffold for developing tyrosinase inhibitors. Such studies are foundational for future research into the therapeutic applications of these compounds, particularly in areas such as dermatology and cancer treatment (Shimizu et al., 2003).

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c12-11(13,14)7-15-5-8(6-16)9-3-1-2-4-10(9)15/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJAYEDQUHOBCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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